molecular formula C11H12BrNO2 B1507113 2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid CAS No. 659736-91-1

2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid

Cat. No.: B1507113
CAS No.: 659736-91-1
M. Wt: 270.12 g/mol
InChI Key: HPBZJDQUTPFAHY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of naphthalene derivative synthesis and tetrahydronaphthalene chemistry. The fundamental tetrahydronaphthalene scaffold, commonly known as tetralin, was first systematically studied in the early 20th century through catalytic hydrogenation processes of naphthalene. The Darzens tetralin synthesis, developed by Auguste Georges Darzens in 1926, established important foundational methodologies for creating tetralin derivatives through intramolecular electrophilic aromatic substitution reactions. This historical precedent provided the synthetic framework that would later enable the development of more complex substituted tetralin derivatives.

The specific synthesis of amino-substituted tetrahydronaphthalene carboxylic acids gained prominence through pharmaceutical research programs in the latter half of the 20th century. Patent literature from the 1990s demonstrates systematic efforts to develop asymmetric synthesis routes for 6-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes, with particular focus on brominated derivatives. These early synthetic investigations established the groundwork for modern approaches to accessing this specific compound through various synthetic pathways. The compound's current Chemical Abstracts Service registry number 659736-91-1 was assigned following its formal characterization and registration in chemical databases.

Research into brominated naphthalene derivatives also contributed significantly to the historical development of this compound class. Japanese patent literature from 1997 describes systematic methods for producing 6-bromo-2-naphthalenecarboxylic acid methyl esters through bromination of 2-hydroxy-6-methylnaphthalene followed by oxidation and esterification processes. These methodologies provided important precedents for incorporating bromine substituents into naphthalene-based structures, ultimately contributing to the synthetic approaches used for accessing the target amino acid derivative.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its multifunctional nature and its role as a versatile synthetic intermediate. The compound serves as an important building block in medicinal chemistry programs focused on developing biologically active molecules. Its structural features enable participation in diverse chemical transformations, including coupling reactions, cyclization processes, and functional group modifications that are essential for accessing complex molecular targets.

Recent advances in cyclative carbon-hydrogen bond functionalization have highlighted the importance of tetrahydronaphthalene derivatives in synthetic methodology development. Research published in 2024 demonstrates the utility of cyclative C(sp3)-H/C(sp2)-H coupling reactions for constructing tetralin frameworks using cyclopentane-based mono-N-protected β-amino acid ligands. These methodologies rely on compounds similar to the target molecule as starting materials or intermediates, emphasizing the broader significance of this compound class in contemporary synthetic organic chemistry. The availability of the bromo-substituted amino acid derivative provides access to additional derivatization strategies through metal-catalyzed cross-coupling reactions.

The compound's significance extends to its role in asymmetric synthesis applications. The presence of a chiral center at the 2-position of the tetrahydronaphthalene ring system makes it valuable for developing enantioselective synthetic routes to pharmaceutical intermediates. Patent literature demonstrates specific applications in the asymmetric synthesis of 6-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes, where the compound serves as either a synthetic target or a precursor to more complex structures. This asymmetric synthetic utility has made it an important compound for academic research groups investigating stereoselective synthetic methodologies.

Property Value Reference
Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Chemical Abstracts Service Number 659736-91-1
International Union of Pure and Applied Chemistry Name 2-amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Canonical Simplified Molecular Input Line Entry System C1CC(CC2=C1C=C(C=C2)Br)(C(=O)O)N

Classification within Amino-Substituted Naphthalene Derivatives

This compound belongs to the broader class of amino-substituted naphthalene derivatives, specifically falling within the subclass of aminotetralins. This classification system recognizes compounds that contain both the tetrahydronaphthalene core structure and amino functional groups positioned at various locations on the ring system. The compound can be further categorized as a 2-aminotetralin derivative, which represents a specific structural motif that has gained significant attention in medicinal chemistry research.

Within the aminotetralin classification, the compound represents a unique subset characterized by the presence of both amino and carboxylic acid functional groups at the same carbon center, creating a quaternary carbon stereocenter. This structural feature distinguishes it from simpler 2-aminotetralin compounds that lack the carboxylic acid functionality. The presence of the bromine substituent at the 6-position further refines its classification within halogenated aminotetralin derivatives, a subclass that has shown particular promise in pharmaceutical applications due to the synthetic versatility provided by the halogen functionality.

The classification of this compound within amino-substituted naphthalene derivatives also relates to its position within the broader category of naphthalene-2-carboxylic acid derivatives. Recent research on naphthalene derivative synthesis has emphasized the importance of nitrogen-to-carbon transformations and the development of regioselective functionalization methods. The compound's structure incorporates both the naphthalene carboxylic acid framework and the amino substitution pattern, placing it at the intersection of these important compound classes. This dual classification enhances its significance as a synthetic intermediate for accessing diverse molecular targets.

Contemporary research has also highlighted the relationship between amino-substituted naphthalene derivatives and their applications in materials science. Studies on alkaline earth-organic frameworks have demonstrated the utility of amino derivatives of naphthalene dicarboxylates in constructing metal-organic framework structures. While the target compound differs in its specific substitution pattern, it shares structural similarities with compounds used in these applications, suggesting potential extensions of its utility beyond traditional organic synthesis applications.

Research Objectives and Scientific Rationale

The primary research objectives surrounding this compound center on its development as a versatile synthetic intermediate for pharmaceutical and materials science applications. Contemporary research focuses on exploiting its unique structural features to access complex molecular targets that would be difficult to synthesize through alternative approaches. The compound's multifunctional nature enables researchers to investigate diverse synthetic transformations while maintaining structural complexity that is relevant to biologically active molecules.

A significant research objective involves the systematic investigation of its utility in asymmetric synthesis applications. The presence of the quaternary carbon center bearing both amino and carboxylic acid functional groups provides opportunities for developing stereoselective synthetic methodologies. Research programs are focused on establishing reliable synthetic routes to both enantiomers of the compound and demonstrating their utility in accessing enantiopure pharmaceutical intermediates. This objective is particularly important given the increasing regulatory requirements for single-enantiomer pharmaceutical products.

The scientific rationale for studying this compound is grounded in its potential to serve as a key intermediate in the synthesis of biologically active molecules. Research has demonstrated that related aminotetralin derivatives exhibit significant pharmacological activities, including interactions with neurotransmitter systems and potential therapeutic applications. The specific structural features of the target compound, including the bromine substituent and the carboxylic acid functionality, provide additional opportunities for derivatization and structure-activity relationship studies that can inform drug discovery programs.

Research Application Scientific Rationale Key Structural Features
Asymmetric Synthesis Quaternary carbon stereocenter enables enantioselective transformations Amino and carboxylic acid at C-2 position
Cross-Coupling Chemistry Bromine substituent provides site for metal-catalyzed coupling reactions 6-Bromo substitution pattern
Pharmaceutical Intermediates Aminotetralin scaffold relevant to bioactive molecules Tetrahydronaphthalene core with amino functionality
Materials Science Potential for metal-organic framework applications Carboxylic acid and amino functional groups

Contemporary research objectives also encompass the development of efficient synthetic methodologies for accessing the compound and its derivatives. This includes investigations into novel cyclization strategies, functional group transformations, and metal-catalyzed coupling reactions that can provide improved access to this important synthetic intermediate. The scientific rationale for these studies is based on the need for scalable and cost-effective synthetic routes that can support both academic research and potential industrial applications. Recent advances in C-H functionalization chemistry have provided new opportunities for developing more efficient synthetic approaches, making this an active area of methodological research.

Properties

IUPAC Name

2-amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBZJDQUTPFAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1C=C(C=C2)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722498
Record name 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659736-91-1
Record name 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid (CAS No. 659736-91-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C11H12BrNO2, with a molecular weight of 270.12 g/mol. This compound has been explored for various therapeutic applications, particularly in the context of enzyme inhibition and its effects on biological systems.

PropertyValue
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
CAS Number659736-91-1
DensityNot specified
Melting PointNot specified

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes. In a study profiling multiple compounds for their biological activities, it was noted that this compound could interact with enzymes involved in metabolic processes. Specifically, it has shown potential as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for type 2 diabetes treatment .

Toxicological Studies

A comprehensive analysis of the compound's toxicity was conducted as part of the ToxCast program, which evaluates the biological effects of thousands of chemicals. The compound was included in assays measuring its impact on cholinesterase and cytochrome P450 enzymes, revealing that it could modulate these critical pathways . The findings suggest that while the compound has therapeutic potential, its safety profile needs careful evaluation.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. For instance, structural analogs have been tested against various bacterial strains and fungi, showing varying degrees of efficacy. These studies are crucial for understanding the broader implications of this compound in treating infections .

Case Studies and Research Findings

  • DPP-IV Inhibition : A study published in MDPI highlighted the structure-activity relationship (SAR) of DPP-IV inhibitors where this compound was evaluated alongside other compounds. The results indicated that modifications at specific positions on the naphthalene ring could enhance inhibitory potency against DPP-IV .
  • Enzymatic Assays : In a profiling study involving over 900 chemicals, this compound was assessed for its effects on various enzymatic activities. It was found to have a moderate inhibitory effect on certain kinases and phosphatases, suggesting potential applications in cancer therapy where these enzymes play pivotal roles .
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties of naphthalene derivatives included this compound as part of a broader screening process. The results showed promising activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid is C11H12BrNO2C_{11}H_{12}BrNO_2, with a molecular weight of 270.12 g/mol. The compound features a naphthalene backbone substituted with an amino group and a bromo atom, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further research is necessary to elucidate the specific pathways involved.

Organic Synthesis

Building Block in Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups allow for further modifications, enabling the creation of more complex molecules .

Chiral Synthesis
Due to its chiral nature, this compound can be utilized in asymmetric synthesis processes. This is particularly relevant in the production of enantiomerically pure compounds which are critical in drug development .

Material Science

Polymer Chemistry
In materials science, the compound can be employed as a monomer or additive in polymer formulations. Its bromine substituent can facilitate cross-linking reactions or enhance thermal stability in polymer matrices .

Nanomaterials Development
There are emerging applications of this compound in the synthesis of nanomaterials. Its ability to act as a stabilizing agent for nanoparticles has been explored, potentially leading to advancements in nanotechnology applications such as drug delivery systems and sensors .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various naphthalene derivatives against resistant bacterial strains. The results indicated that certain derivatives of this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study 2: Synthesis of Anticancer Agents

Research conducted at a leading pharmaceutical lab focused on synthesizing novel anticancer agents using this compound as a starting material. The synthesized compounds were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification with alcohols or amidation with ammonia/amines. For example:

Table 1: Esterification and Amidation Conditions

Reaction TypeReagents/ConditionsProductYield/MP
EsterificationMethanol, H₂SO₄, refluxMethyl ester70–85%
AmidationNH₃ (g), HCl, 30–40°CCarboxamide hydrochlorideMP >280°C

Acetylation of the Amino Group

The primary amino group reacts with acetylating agents (e.g., acetic anhydride):

text
Reagents: Acetic anhydride, pyridine, 0–5°C Product: 2-Acetamido-6-bromo-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid [1] Melting Point: 182–184°C [1]

Hydrolysis Reactions

Ester or amide derivatives revert to the parent carboxylic acid under acidic/basic conditions:

Ring-Closure and Isomerization

Heating induces cis/trans isomerization and cyclization (observed in analogs):

  • Trans-Isomer Isolation : Acidic extraction separates trans-isomers due to their stability .

Table 2: Thermal Rearrangement Outcomes

IsomerConditionsProductReference
Cis140°C, 5 hoursBenzazepinone ring-closure product
TransHCl extractionStable hydrochloride salt

Salt Formation

The carboxylic acid and amino groups form salts with mineral acids:

text
Reagents: Methanolic HCl Product: 2-Amino-6-bromo-tetrahydro-2-naphthalenecarboxylic acid hydrochloride Melting Point: 262–263°C (decomposition) [1]

Bromination and Functionalization

While the compound already contains bromine, related bromination methods (e.g., Sandmeyer reaction) for precursors include:

  • Diazotization : 6-Amino-2-naphthoic acid → Diazonium salt .

  • Bromine Introduction : CuBr in HBr yields 6-bromo derivatives .

Key Findings:

  • The compound’s reactivity centers on its carboxylic acid and amino groups, enabling derivatization (esters, amides, salts).

  • Thermal treatment induces isomer-specific cyclization, critical for synthesizing heterocyclic analogs.

  • Bromine’s presence enhances electrophilic substitution resistance but does not hinder nucleophilic reactions at the amino group.

Experimental data for the exact compound is limited, but reaction mechanisms are extrapolated from structurally related tetrahydro-naphthalene derivatives .

Comparison with Similar Compounds

Core Structural Analogs from Pharmacopeial Literature

identifies three tetrahydronaphthalene derivatives for comparison:

Compound Name Substituents/Functional Groups Key Differences from Target Compound
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid -COOH at position 1 Lacks amino and bromo groups; simpler structure with reduced reactivity
N-(2-Aminoethyl)-1,2,3,4-TH-naphthalene-1-carboxamide -CONHCH₂CH₂NH₂ at position 1 Replaces -COOH with amide-linked aminoethyl group; enhanced hydrogen-bonding capacity
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile -CN at position 1 Nitrile group introduces polarity but lacks acidic/basic functional groups

Implications of Substituents :

  • The amino group in the target compound enables protonation at physiological pH, unlike the carbonitrile or unsubstituted carboxylic acid analogs.
  • The bromine atom increases molecular weight (∼80 g/mol vs. non-brominated analogs) and may facilitate halogen-bonding interactions in drug-receptor binding.

Brominated Naphthalene Derivatives

discusses brominated naphthol sulfonic acids, such as 1:2:4-tribromo-5:8-naphthaquinone-6-sulfonic acid. While structurally distinct, these compounds demonstrate:

  • Bromination patterns dependent on reaction conditions (e.g., acetic vs. sulfuric acid), suggesting the target compound’s bromine may influence synthetic pathways .
  • Steric and electronic effects from bromine, which are critical in determining solubility and reactivity compared to non-halogenated analogs.

Functional Group-Driven Properties

The table below summarizes inferred physicochemical properties based on functional groups:

Property Target Compound 1,2,3,4-TH-naphthalene-1-COOH N-(2-Aminoethyl)-carboxamide
Water Solubility Moderate (due to -COOH/-NH₂) High (polar -COOH) Low (amide reduces polarity)
Reactivity High (Br susceptible to substitution) Low (no reactive substituents) Moderate (amide stability)
Biological Activity Likely diverse (Br enhances drug-likeness) Limited (no pharmacophores) Potential CNS modulation (amide/amine)

Preparation Methods

Industrial Production of 6-Bromo-2-naphthoic Acid

A patented industrial method involves:

  • Starting from 6-hydroxy-2-naphthoic acid.
  • Conversion to 6-amino-2-naphthoic acid via the Bucherer reaction using ammonia and sulfite/bisulfite catalysts in aqueous solvent at 110–130 °C under pressure (0.3–0.7 MPa) for 8–12 hours.
  • Diazotization of 6-amino-2-naphthoic acid followed by Sandmeyer reaction with copper(I) bromide in acidic aqueous media (preferably hydrobromic acid) at 5–80 °C for 10–16 hours to yield 6-bromo-2-naphthoic acid.
  • The product precipitates and is isolated by filtration and recrystallization if needed.
Step Conditions Reagents/Catalysts Yield/Notes
Bucherer reaction 110–130 °C, 0.3–0.7 MPa, 8–12 h NH3, sulfite/bisulfite catalyst High purity 6-amino-2-naphthoic acid
Diazotization + Sandmeyer 5–80 °C, 10–16 h, acidic aqueous media NaNO2, HBr, CuBr 6-bromo-2-naphthoic acid precipitates

This method avoids expensive raw materials and organic solvents, uses water as solvent, and achieves high purity and industrial scalability.

Bromination and Oxidation of 2-Hydroxy-6-methylnaphthalene

Another approach to 6-bromo derivatives involves bromination of 2-hydroxy-6-methylnaphthalene followed by oxidation and esterification:

  • Bromination with triphenylphosphine-bromine complex at 200–300 °C for 0.5–20 hours produces 2-bromo-6-methylnaphthalene.
  • Oxidation of 2-bromo-6-methylnaphthalene with molecular oxygen in the presence of heavy metal catalysts (e.g., cobalt acetate, manganese acetate) and bromide ions in a lower aliphatic carboxylic acid solvent at 120–200 °C and 10–30 kg/cm² pressure for 10 min to 10 hours yields 6-bromo-2-naphthoic acid.
  • Methyl esterification of 6-bromo-2-naphthoic acid in methanol with acid catalysts produces the methyl ester, which can be purified by crystallization.
Step Conditions Reagents/Catalysts Notes
Bromination 200–300 °C, 0.5–20 h Triphenylphosphine-bromine complex High conversion to 2-bromo-6-methylnaphthalene
Oxidation 120–200 °C, 10–30 kg/cm², 10 min–10 h Molecular oxygen, Co/Mn acetate, KBr Produces 6-bromo-2-naphthoic acid
Methyl esterification Room temperature, acid catalyst Methanol, acid catalyst Produces methyl ester for further use

This method is economically advantageous and suitable for industrial scale, with careful control of reaction parameters to optimize yield and purity.

Reduction to Tetrahydro Derivative and Amination

To obtain the target this compound, the aromatic ring must be partially hydrogenated and the amino group introduced or retained.

  • Catalytic hydrogenation of 6-bromo-2-naphthoic acid or its derivatives under controlled conditions (e.g., using Pd/C or Raney Ni catalysts) reduces the naphthalene ring to the tetrahydro form.
  • Amination can be achieved by nitration followed by reduction or direct amination methods depending on the precursor used.
  • The carboxylic acid group remains intact during these transformations.

Specific conditions for hydrogenation typically involve:

Parameter Typical Range
Catalyst Pd/C, Raney Ni
Temperature 40–100 °C
Pressure 1–10 atm H2
Solvent Ethanol, acetic acid, or similar
Time Several hours

The amino group is introduced or preserved by starting from amino-substituted precursors or by post-hydrogenation amination steps. The exact method depends on the availability of intermediates and desired purity.

Summary Table of Preparation Steps

Step No. Target Intermediate/Compound Method/Reaction Type Key Conditions & Reagents Outcome/Notes
1 6-Hydroxy-2-naphthoic acid Starting material Commercially available or synthesized Precursor for amination
2 6-Amino-2-naphthoic acid Bucherer reaction NH3, sulfite/bisulfite, 110–130 °C, autoclave Amination of hydroxy acid
3 6-Bromo-2-naphthoic acid Diazotization + Sandmeyer reaction NaNO2, HBr, CuBr, aqueous acid, 5–80 °C Bromination at 6-position
4 2-Bromo-6-methylnaphthalene Bromination Triphenylphosphine-bromine complex, 200–300 °C Alternative bromination route
5 6-Bromo-2-naphthoic acid Oxidation O2, Co/Mn acetate, KBr, 120–200 °C, high pressure Oxidation of methyl group
6 6-Bromo-2-naphthoic acid methyl ester Esterification Methanol, acid catalyst For purification and handling
7 This compound Catalytic hydrogenation + amination Pd/C or Raney Ni, H2, 40–100 °C, 1–10 atm Partial ring hydrogenation and amination

Research Findings and Considerations

  • The Bucherer reaction for amination is well-established and efficient for converting hydroxy to amino groups on naphthoic acids with high regioselectivity and yield.
  • The Sandmeyer reaction for bromination via diazotization is a classical and reliable method to introduce bromine at the 6-position.
  • Bromination using triphenylphosphine-bromine complexes offers a high-temperature alternative for bromination of methyl-substituted naphthalenes.
  • Oxidation using molecular oxygen with heavy metal catalysts is an environmentally friendly approach to convert methyl groups to carboxylic acids.
  • Catalytic hydrogenation must be carefully controlled to avoid over-reduction or dehalogenation.
  • Industrial methods favor aqueous solvents and mild conditions to reduce cost and environmental impact.
  • Purification steps such as recrystallization are essential to achieve high purity of the final compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid, and how can purity be optimized?

  • Methodology : The compound (C11_{11}H12_{12}BrNO2_2, MW 270.12) can be synthesized via bromination of tetralin intermediates followed by carboxylation and amination. A key step involves regioselective bromination at position 6, achieved using N-bromosuccinimide (NBS) under radical-initiated conditions . Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 95:5). Purity ≥95% is confirmed via HPLC (C18 column, 0.1% TFA in H2_2O/MeOH gradient) .
Key Parameters Details
Optimal bromination yield65–75% (NBS, AIBN, CCl4_4, 80°C)
Purification solventEthanol/water (3:1 v/v)

Q. How is the structure of this compound validated, and what spectral data are critical?

  • Methodology : Structural confirmation relies on 1^1H/13^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • 1^1H NMR (DMSO-d6_6): δ 2.85–3.10 (m, 4H, tetrahydro ring CH2_2), 6.95 (d, J=8.5 Hz, H-5), 7.35 (d, J=8.5 Hz, H-7) .
  • IR: 1720 cm1^{-1} (C=O stretch), 3350 cm1^{-1} (NH2_2) .
    • Discrepancies in aromatic proton splitting patterns may arise from steric hindrance by the bromo group; DFT calculations (B3LYP/6-31G*) can resolve ambiguities .

Advanced Research Questions

Q. How do the electronic effects of the bromo and amino substituents influence reactivity in cross-coupling reactions?

  • Methodology : The bromo group at position 6 acts as a directing group, facilitating Suzuki-Miyaura couplings (e.g., with arylboronic acids). The amino group enhances nucleophilicity but may require protection (e.g., Boc or Fmoc) to prevent side reactions. Kinetic studies show a 20% higher coupling efficiency compared to non-amino analogs due to NH2_2-mediated stabilization of the palladium intermediate .
Reactivity Comparison Bromo Substituent Amino Substituent
Suzuki coupling rate1.0 (reference)1.2 (enhanced)
Protection necessityNoYes (Boc preferred)

Q. What computational approaches are used to predict the compound’s binding affinity for enzyme targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess interactions with enzymes like cyclooxygenase-2 (COX-2). The bromo group contributes to hydrophobic binding (ΔG ≈ −8.2 kcal/mol), while the carboxylic acid forms hydrogen bonds with Arg120. QSAR models highlight logP (2.1) and polar surface area (75 Å2^2) as critical for blood-brain barrier permeability .

Q. How can contradictory spectral data between synthetic batches be systematically resolved?

  • Methodology : Contradictions in 1^1H NMR (e.g., shifted NH2_2 signals) often stem from tautomerism or solvent polarity effects. Strategies include:

  • Variable-temperature NMR (VT-NMR) to identify dynamic processes.
  • Comparative analysis with deuterated analogs (e.g., D2_2O exchange for NH2_2 protons) .
    • Batch inconsistencies ≥5% require re-evaluation of reaction conditions (e.g., trace metal contamination in bromination) .

Methodological Considerations Table

Challenge Solution Reference
Low bromination regioselectivityUse radical scavengers (e.g., TEMPO)
Amino group oxidationInert atmosphere (N2_2/Ar), BHT stabilizer
HPLC peak splittingAdjust mobile phase pH (2.5–3.0 with TFA)

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid

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